(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is a chiral compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves the following steps:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Alkylation: The phthalimide is then alkylated using an alkyl halide in the presence of a base to introduce the ethyl group.
Coupling with phenylpropanoic acid: The alkylated phthalimide is coupled with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phthalimides.
Scientific Research Applications
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with proteins, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other phthalimide derivatives.
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(2S)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)/t12-/m0/s1 |
InChI Key |
WRQYKLDRGCKUOB-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.